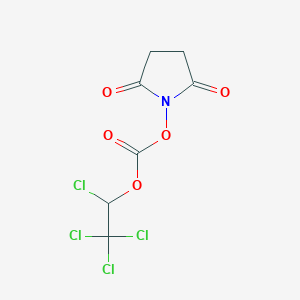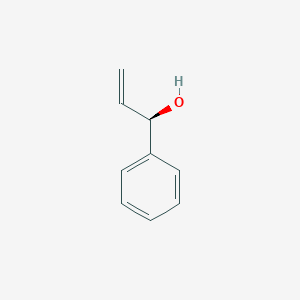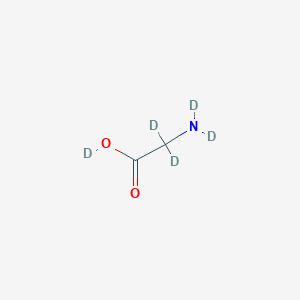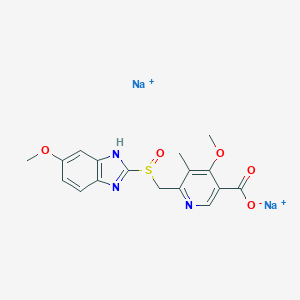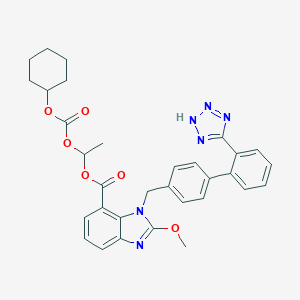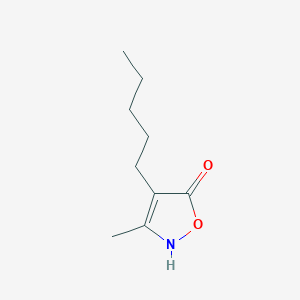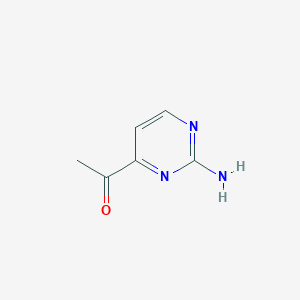
4-氨基-3,5-二甲基苯丙醇
描述
4-Amino-3,5-dimethylbenzenepropanol (4-ADMP) is a chemical compound that has been studied for its potential use in a variety of scientific and medical applications. It is a derivative of benzenepropanol, and is composed of a benzene ring with three methyl groups and an amino group. 4-ADMP has been found to possess a range of interesting properties, including the ability to interact with certain proteins and receptors, and to act as a ligand for various enzymes.
科学研究应用
蛋白质组学研究
4-氨基-3,5-二甲基苯丙醇: 由于其作为胺的性质,被用于蛋白质组学研究。胺类可以与醛和酮反应生成席夫碱,席夫碱在蛋白质交联研究中非常有用。 该化合物独特的结构可能使其成为探测蛋白质相互作用和修饰的宝贵工具 .
含能材料的合成
该化合物用作含能材料合成的前体。 例如,其衍生物4-氨基-3,5-二硝基吡唑铅盐(PDNAP)已被合成并研究其热行为及其作为固体推进剂中含能燃烧催化剂的应用 . 对此类衍生物的研究可以推动具有高能量密度的材料在各个领域的应用发展。
固体推进剂中的催化
研究表明,从4-氨基-3,5-二甲基苯丙醇衍生的PDNAP可以作为固体推进剂中的燃烧催化剂。 它可以降低双基或复合改性双基推进剂的燃烧速率压力指数,这对控制火箭推进中的燃烧过程至关重要 .
热分析和量热法
该化合物在热分析和量热法领域也很重要。 其衍生物已使用差示扫描量热法 (DSC) 和热重分析 (TG) 等技术进行了表征,从而提供了对其热分解动力学和机理的见解 .
半缩胺和席夫碱的形成
在化学合成中,4-氨基-3,5-二甲基苯丙醇参与形成稳定的半缩胺和席夫碱。 这些反应对于创造具有潜在医药化学应用的化合物很重要,例如酶抑制剂或受体配体 .
纳米粒子的表面功能化
该化合物已被用于银纳米粒子的表面功能化。 这个过程对于创建具有特定性质的功能化纳米粒子至关重要,这些纳米粒子可以用于各个领域,如医药、电子和催化 .
未来方向
作用机制
Target of Action
It’s worth noting that related compounds have been used as energetic combustion catalysts in solid propellants .
Result of Action
Related compounds have been shown to act as energetic combustion catalysts, influencing the burning rate of solid propellants .
Action Environment
The action, efficacy, and stability of 4-Amino-3,5-dimethylbenzenepropanol can be influenced by various environmental factors . .
属性
IUPAC Name |
3-(4-amino-3,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHJKXYRQTXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625888 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454476-59-6 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

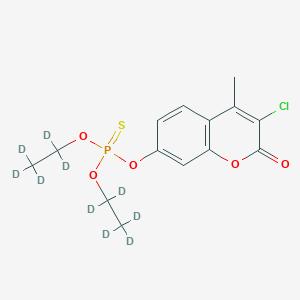
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)

